1-(5-ブロモピリジン-2-イル)-4-イソプロピルピペラジン

概要

説明

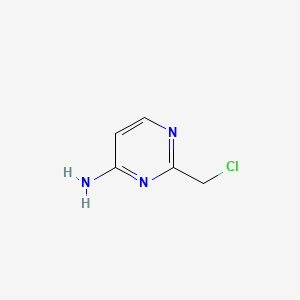

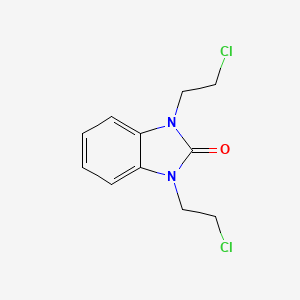

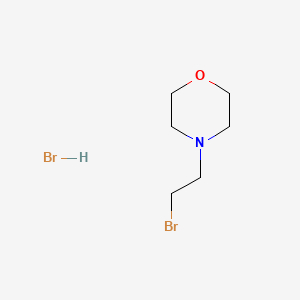

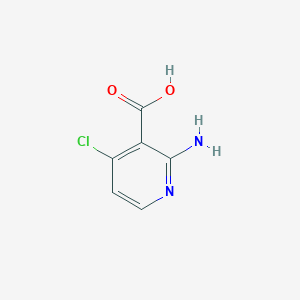

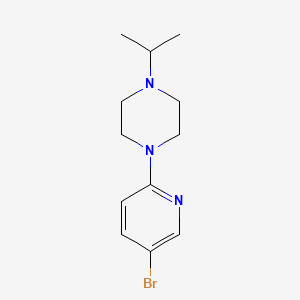

The compound “1-(5-Bromopyridin-2-yl)-4-isopropylpiperazine” is likely to be a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The compound also contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring substituted at the 5-position with a bromine atom and a piperazine ring at the 1-position. The piperazine ring would be substituted at the 4-position with an isopropyl group .Chemical Reactions Analysis

As a bromopyridine derivative, this compound could potentially undergo various reactions such as nucleophilic substitution or coupling reactions. The piperazine ring could also engage in reactions typical of secondary amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the nature of its substituents and could be predicted based on the properties of similar known compounds .科学的研究の応用

抗線維化活性

ピリジン化合物(1-(5-ブロモピリジン-2-イル)-4-イソプロピルピペラジンなど)から合成できるピリミジン誘導体は、抗線維化活性を示すことが研究で明らかになっています 。これらの化合物は、細胞培養培地中におけるコラーゲンの発現とヒドロキシプロリン含有量をin vitroで阻害することが判明しました .

抗菌および抗ウイルス活性

ピリミジン誘導体は、抗菌および抗ウイルス活性を示すことが知られています 。したがって、1-(5-ブロモピリジン-2-イル)-4-イソプロピルピペラジンは、これらの誘導体の潜在的な前駆体として、間接的に新たな抗菌剤および抗ウイルス剤の開発に貢献する可能性があります。

抗腫瘍活性

ピリミジン誘導体は、抗腫瘍特性を持つことも知られています 。そのため、1-(5-ブロモピリジン-2-イル)-4-イソプロピルピペラジンは、新たな抗腫瘍薬の合成に利用できる可能性があります。

作用機序

The mechanism of action of 5-BPI is not completely understood. However, it is believed that 5-BPI acts as an inhibitor of various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs. It is also believed that 5-BPI binds to certain receptors in the body, which can affect the body’s response to certain drugs.

Biochemical and Physiological Effects

5-BPI has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including cytochrome P450 enzymes. It has also been shown to affect the expression of certain genes and to alter the structure and function of certain proteins. In addition, 5-BPI has been shown to affect the body’s response to certain drugs, as well as the body’s response to certain hormones.

実験室実験の利点と制限

The main advantage of using 5-BPI in laboratory experiments is its high solubility and stability. This makes it easy to work with and allows for more precise measurements of biochemical and physiological effects. However, there are some limitations to using 5-BPI in laboratory experiments. For example, it has been shown to have a low bioavailability, which means that it is not easily absorbed into the body. In addition, it is not always easy to obtain large quantities of 5-BPI, which can limit the scope of experiments that can be performed.

将来の方向性

As 5-BPI is a relatively new compound, there are still many potential future directions that can be explored. For example, further research could be done to better understand the mechanism of action of 5-BPI, as well as its biochemical and physiological effects. In addition, further research could be done to understand the effects of 5-BPI on different drugs and hormones, as well as its potential therapeutic uses. Finally, further research could be done to improve the synthesis method of 5-BPI, as well as to develop new methods for its use in laboratory experiments.

Safety and Hazards

特性

IUPAC Name |

1-(5-bromopyridin-2-yl)-4-propan-2-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrN3/c1-10(2)15-5-7-16(8-6-15)12-4-3-11(13)9-14-12/h3-4,9-10H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBXOCRHDRNRNHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30601761 | |

| Record name | 1-(5-Bromopyridin-2-yl)-4-(propan-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

914606-84-1 | |

| Record name | 1-(5-Bromopyridin-2-yl)-4-(propan-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。